N-(2-carbamoyl-1-benzofuran-3-yl)-1-methyl-1H-pyrazole-3-carboxamide N-(2-carbamoyl-1-benzofuran-3-yl)-1-methyl-1H-pyrazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1020489-44-4
VCID: VC11932494
InChI: InChI=1S/C14H12N4O3/c1-18-7-6-9(17-18)14(20)16-11-8-4-2-3-5-10(8)21-12(11)13(15)19/h2-7H,1H3,(H2,15,19)(H,16,20)
SMILES: CN1C=CC(=N1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Molecular Formula: C14H12N4O3
Molecular Weight: 284.27 g/mol

N-(2-carbamoyl-1-benzofuran-3-yl)-1-methyl-1H-pyrazole-3-carboxamide

CAS No.: 1020489-44-4

Cat. No.: VC11932494

Molecular Formula: C14H12N4O3

Molecular Weight: 284.27 g/mol

* For research use only. Not for human or veterinary use.

N-(2-carbamoyl-1-benzofuran-3-yl)-1-methyl-1H-pyrazole-3-carboxamide - 1020489-44-4

Specification

CAS No. 1020489-44-4
Molecular Formula C14H12N4O3
Molecular Weight 284.27 g/mol
IUPAC Name N-(2-carbamoyl-1-benzofuran-3-yl)-1-methylpyrazole-3-carboxamide
Standard InChI InChI=1S/C14H12N4O3/c1-18-7-6-9(17-18)14(20)16-11-8-4-2-3-5-10(8)21-12(11)13(15)19/h2-7H,1H3,(H2,15,19)(H,16,20)
Standard InChI Key VPRXTTIDFUPXAS-UHFFFAOYSA-N
SMILES CN1C=CC(=N1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Canonical SMILES CN1C=CC(=N1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N

Introduction

Chemical Structure and Molecular Properties

The compound’s architecture combines three key components:

  • Benzofuran moiety: A bicyclic structure comprising fused benzene and furan rings, known for enhancing metabolic stability and binding affinity in drug design .

  • Pyrazole ring: A five-membered diunsaturated ring with two adjacent nitrogen atoms, frequently employed in agrochemicals and pharmaceuticals for its versatile reactivity .

  • Carboxamide group: A functional group that facilitates hydrogen bonding, critical for target recognition in biological systems.

Table 1: Molecular Properties of N-(2-Carbamoyl-1-Benzofuran-3-yl)-1-Methyl-1H-Pyrazole-3-Carboxamide

PropertyValue
CAS Number1020489-44-4
Molecular FormulaC14H12N4O3\text{C}_{14}\text{H}_{12}\text{N}_4\text{O}_3
Molecular Weight284.27 g/mol
Key Functional GroupsBenzofuran, Pyrazole, Carboxamide

The planar benzofuran system may contribute to π-π stacking interactions with biological targets, while the methyl group on the pyrazole ring enhances lipophilicity, potentially improving membrane permeability .

Synthesis and Reaction Pathways

While a detailed synthetic route for this specific compound remains undisclosed, analogous methodologies suggest a multi-step approach:

Step 1: Benzofuran Core Construction

The Nenitzescu reaction, involving condensation of enaminoketones with quinones under acidic conditions, is a common method to synthesize 3-benzoylbenzofurans . For example, 2-methoxyacetophenones react with N,NN,N-dimethylformamide dimethyl acetal (DMF-DMA) to form enaminoketones, which subsequently cyclize with 1,4-benzoquinone derivatives .

Step 2: Pyrazole-Carboxamide Formation

Pyrazole rings are typically constructed via cyclocondensation of hydrazines with 1,3-diketones or through palladium-catalyzed cross-coupling reactions . The carboxamide group can be introduced via aminolysis of ester intermediates or direct coupling with amines . A related synthesis of 1H-pyrazole-1-carboximidamide hydrochloride employed potassium carbonate in acetone-water mixtures to facilitate carboxamide formation .

Table 2: Representative Reaction Conditions for Analogous Compounds

Compound ClassReagents/ConditionsYieldReference
3-BenzoylbenzofuransDMF-DMA, 1,4-benzoquinone, acetic acid30–50%
Pyrazole-carboxamidesK2_2CO3_3, acetone/water, rt88%

Biological Activities and Mechanisms

Antifungal Properties

Pyrazole-carboxamides are established succinate dehydrogenase inhibitors (SDHIs), disrupting fungal respiration. Compound 7a (3-(difluoromethyl)-N-(mesitylcarbamoyl)-1-methyl-1H-pyrazole-4-carboxamide) exhibited potent activity against Botrytis cinerea, with the difluoromethyl group critical for target binding . Molecular docking revealed hydrophobic interactions with SDH’s ubiquinone pocket, a mechanism potentially shared by N-(2-carbamoyl-1-benzofuran-3-yl)-1-methyl-1H-pyrazole-3-carboxamide .

Anti-inflammatory and Anticancer Prospects

Pyrazole derivatives modulate COX-2 and NF-κB pathways, reducing inflammation. Benzofuran analogs exhibit cytotoxicity against cancer cell lines by inducing apoptosis, though the carbamoyl substitution in this compound may mitigate toxicity compared to unmodified benzofurans .

ApplicationTarget PathwaySupporting Evidence
Antifungal AgentsSuccinate dehydrogenaseSDHI activity in 7a
Antiretroviral TherapyHIV-1 protease/entry inhibitorsIC50_{50} values of 5f
Cancer TherapeuticsApoptosis inductionCytotoxicity of benzofurans

Comparative Analysis with Structural Analogs

  • vs. 3-(Difluoromethyl)-Pyrazole-Carboxamides: The absence of a difluoromethyl group in the target compound may reduce antifungal potency but improve metabolic stability .

  • vs. 3-Benzoylbenzofurans: Replacement of the benzoyl group with carbamoyl likely decreases cytotoxicity while retaining antiviral activity .

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